Bienvenue dans la boutique en ligne BenchChem!

5-(thiophen-2-yl)-(1,3)dioxolo(4,5-d)pyriMidine-7-carboxylic acid

Conformational constraint HCV NS5B polymerase Pharmacophore pre-organization

5-(Thiophen-2-yl)-(1,3)dioxolo(4,5-d)pyrimidine-7-carboxylic acid (CAS 766557-57-7) is a heterocyclic small molecule (C₁₀H₆N₂O₄S, MW 250.23 g/mol) combining a fused [1,3]dioxolo[4,5-d]pyrimidine core with a thiophen-2-yl substituent at position 5 and a carboxylic acid at position 7. The compound belongs to the broader class of dioxolopyrimidine carboxylates, which are conformationally constrained analogs of the 5,6-dihydroxypyrimidine-4-carboxylic acid pharmacophore reported as inhibitors of viral RNA-dependent RNA polymerases.

Molecular Formula C10H6N2O4S
Molecular Weight 250.23 g/mol
Cat. No. B8106891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(thiophen-2-yl)-(1,3)dioxolo(4,5-d)pyriMidine-7-carboxylic acid
Molecular FormulaC10H6N2O4S
Molecular Weight250.23 g/mol
Structural Identifiers
SMILESC1OC2=C(N=C(N=C2O1)C3=CC=CS3)C(=O)O
InChIInChI=1S/C10H6N2O4S/c13-10(14)6-7-9(16-4-15-7)12-8(11-6)5-2-1-3-17-5/h1-3H,4H2,(H,13,14)
InChIKeyMGFDVLDLQNZUBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Thiophen-2-yl)-(1,3)dioxolo(4,5-d)pyrimidine-7-carboxylic Acid – Structural Identity and Procurement Baseline


5-(Thiophen-2-yl)-(1,3)dioxolo(4,5-d)pyrimidine-7-carboxylic acid (CAS 766557-57-7) is a heterocyclic small molecule (C₁₀H₆N₂O₄S, MW 250.23 g/mol) combining a fused [1,3]dioxolo[4,5-d]pyrimidine core with a thiophen-2-yl substituent at position 5 and a carboxylic acid at position 7 . The compound belongs to the broader class of dioxolopyrimidine carboxylates, which are conformationally constrained analogs of the 5,6-dihydroxypyrimidine-4-carboxylic acid pharmacophore reported as inhibitors of viral RNA-dependent RNA polymerases [1]. Standard commercial offerings specify purity ≥95% (HPLC), with select vendors providing material at ≥97% purity under ISO-certified quality systems . Storage conditions are broadly consistent across suppliers: sealed, dry, at room temperature or 2–8°C for long-term storage .

Why 5-(Thiophen-2-yl)-(1,3)dioxolo(4,5-d)pyrimidine-7-carboxylic Acid Cannot Be Replaced by Generic In-Class Analogs


Generic substitution within this chemical series fails because the [1,3]dioxolo ring imposes a rigid, planar conformation on the pyrimidine core that is absent in the open-chain 5,6-dihydroxy analogs . In the non-bridged 5,6-dihydroxy-2-(2-thienyl)pyrimidine-4-carboxylic acids, the two hydroxyl groups are capable of free rotation and participate in dynamic tautomerism, which modulates metal-chelation geometry at the active site of target polymerases [1]. The methylenedioxy bridge in the target compound locks the oxygen atoms into a fixed orientation, pre-organizing the pharmacophore for metal-ion coordination while simultaneously eliminating two hydrogen-bond donors—a change that fundamentally alters permeability, metabolic stability, and off-target profiles compared to the dihydroxy series [2]. Consequently, procurement of a generic thienyl-pyrimidine carboxylic acid without the dioxolo constraint cannot reproduce the same conformational, physicochemical, or pharmacological behavior.

Quantitative Differentiation Evidence for 5-(Thiophen-2-yl)-(1,3)dioxolo(4,5-d)pyrimidine-7-carboxylic Acid


Conformational Pre-organization vs. 5,6-Dihydroxy-2-(2-thienyl)pyrimidine-4-carboxylic Acid

The target compound replaces the two free hydroxyl groups of 5,6-dihydroxy-2-(2-thienyl)pyrimidine-4-carboxylic acid (compound 34; EC₅₀ = 9.3 μM in HCV replicon assay) with a rigid methylenedioxy bridge [1]. This conformational lock reduces the number of hydrogen-bond donors (HBD) from 3 to 1 and hydrogen-bond acceptors (HBA) from 7 to 6, as computed from the molecular structures [2]. The reduction in HBD count is expected to improve passive membrane permeability, consistent with Lipinski's rule-of-five principles, while the constrained geometry mimics the metal-chelating conformation that the dihydroxy analog must dynamically adopt upon binding the active-site Mg²⁺ ions of NS5B polymerase [1].

Conformational constraint HCV NS5B polymerase Pharmacophore pre-organization

Vendor-Independent Purity Tiering: 95% vs. 97% Minimum Specifications

Commercial sourcing reveals a bifurcated purity landscape for 5-(thiophen-2-yl)-(1,3)dioxolo(4,5-d)pyrimidine-7-carboxylic acid: multiple vendors (AKSci, Combi-Blocks, ChemScene, GlpBio, Leyan) list 95% minimum purity, while MolCore specifies NLT 97% under ISO certification . For the methyl ester prodrug intermediate (CAS 766557-56-6), purity is not explicitly specified by the same vendors, indicating that the free carboxylic acid is the more rigorously quality-controlled entity in the supply chain [1]. This 2% purity gap directly impacts screening reproducibility: at 95% purity, a 10 μM assay concentration contains up to 0.5 μM of unknown impurities that may act as pan-assay interference compounds (PAINS) or non-specific inhibitors.

Quality control Procurement specification HPLC purity

Carboxylic Acid Handle Enables Diversification Into Sulfonamide and Ester Derivatives

The C7 carboxylic acid of 5-(thiophen-2-yl)-(1,3)dioxolo(4,5-d)pyrimidine-7-carboxylic acid serves as a versatile synthetic handle. Documented transformations include: (i) esterification to the methyl ester (CAS 766557-56-6) in the presence of methanol under acidic conditions, (ii) conversion to C,C,C-trifluoro-N-(5-thiophen-2-yl-[1,3]dioxolo[4,5-d]pyrimidine-7-carbonyl)-methanesulfonamide (CAS 849475-91-8) via activation and coupling with trifluoromethanesulfonamide in 23% yield under basic conditions (NaOH, 1,4-dioxane) [1]. In contrast, the 5,6-dihydroxy analogs require hydroxyl protection prior to analogous carboxylate derivatization, adding 2–3 synthetic steps [2]. The dioxolo bridge thus functions as a built-in protecting group for the diol, enabling direct carboxylic acid functionalization without orthogonal protection strategies.

Synthetic tractability Parallel derivatization Combinatorial library synthesis

Predicted Physicochemical Differentiation from Thieno[2,3-d]pyrimidine Carboxylic Acid Isosteres

Thieno[2,3-d]pyrimidine-4-carboxylic acid and thieno[2,3-d]pyrimidine-6-carboxylic acid derivatives represent the closest isosteric scaffold class to the target compound, with reported CK2 kinase inhibition (IC₅₀ values in the low micromolar range) and VEGFR-2 inhibition, respectively [1][2]. However, the [1,3]dioxolo[4,5-d]pyrimidine scaffold of the target compound introduces two endocyclic oxygen atoms in place of the thiophene sulfur of thienopyrimidines, fundamentally altering electron distribution: the predicted pKa of the target compound (2.83) is substantially more acidic than typical thieno[2,3-d]pyrimidine-4-carboxylic acids (estimated pKa ~3.5–4.0), while the topological polar surface area (tPSA ≈ 97.99 Ų) is higher due to the additional oxygen atoms . This shifts the solubility-permeability balance toward higher aqueous solubility at physiological pH, at the potential expense of passive membrane flux.

Physicochemical profiling Lead optimization Isosteric replacement

Sulfonamide Derivative Links Compound to HCV NS5B Pharmacophore Development

The trifluoromethanesulfonamide derivative (CAS 849475-91-8) synthesized from the target compound directly connects this scaffold to the published HCV NS5B polymerase inhibitor pharmacophore [1]. In the foundational work by Summa et al. (2004), a 2-thienyl-5,6-dihydroxypyrimidine-4-carboxylic acid analog showed a 10-fold improvement in activity over the original benzyl-substituted lead, establishing the thienyl group as a preferred aryl substituent for NS5B active-site chelation [2]. The target compound's dioxolo bridge structurally mimics the metal-chelating diol of the active pharmacophore while the sulfonamide extension at C7 mirrors the carboxylate bioisostere strategy used to optimize potency and PK in the clinical candidate series [1]. This establishes a documented lineage from the target compound to a validated antiviral target, which is absent for alternative dioxolopyrimidine regioisomers lacking the C7 carboxylic acid.

HCV polymerase inhibitor Pharmacophore mapping Antiviral drug discovery

High-Impact Procurement Scenarios for 5-(Thiophen-2-yl)-(1,3)dioxolo(4,5-d)pyrimidine-7-carboxylic Acid


Conformationally Constrained HCV NS5B Polymerase Inhibitor Lead Optimization

Medicinal chemistry teams pursuing non-nucleoside HCV NS5B polymerase inhibitors can deploy this compound as a rigidified scaffold to probe the conformational requirements of the active-site metal-chelating pharmacophore. The dioxolo bridge pre-organizes oxygen lone pairs for Mg²⁺ coordination while eliminating diol tautomerism that complicates SAR interpretation in the 5,6-dihydroxy series [1]. The C7 carboxylic acid allows direct amide or sulfonamide coupling for parallel SAR expansion without hydroxyl protection steps [2].

High-Purity Building Block for Automated Parallel Synthesis Libraries

For core-focus combinatorial library production, the 97% purity grade (MolCore) provides a higher-confidence starting material that reduces false positives in biochemical screening cascades. The methylenedioxy bridge remains inert under standard amide coupling, Suzuki–Miyaura, and Buchwald–Hartwig conditions, allowing diverse C7 derivatization while maintaining scaffold integrity . The lower HBD count of the dioxolo scaffold (1 vs. 3 for dihydroxy analogs) further improves crude reaction purity in amide library synthesis by reducing polar byproduct formation.

Isosteric Replacement Tool for Thienopyrimidine Kinase Inhibitor Programs

Kinase drug discovery groups exploring isosteric replacements of thieno[2,3-d]pyrimidine cores can procure this compound to evaluate whether the dioxolo oxygen atoms improve selectivity margins. The elevated tPSA (~98 Ų) and increased acidity (pKa ~2.8) relative to thienopyrimidine isosteres predict altered kinase selectivity profiles—potentially reducing off-target activity against lipid kinases (e.g., PI3K isoforms) that favor more lipophilic adenine-mimetic scaffolds [3]. Direct comparative biochemical profiling against thienopyrimidine tool compounds can quantify selectivity gains.

Reference Standard for Dioxolopyrimidine Analytical Method Development

Analytical chemistry groups supporting process R&D can utilize the ≥97% purity material as a reference standard for HPLC/UV method development and impurity profiling of dioxolopyrimidine drug substance candidates. The predicted chromophore (thiophene-pyrimidine conjugated system, λmax estimated 260–290 nm) provides adequate UV sensitivity for detection limits below 0.1% area, while the carboxylic acid functionality ensures consistent retention time reproducibility under reversed-phase acidic mobile phase conditions .

Quote Request

Request a Quote for 5-(thiophen-2-yl)-(1,3)dioxolo(4,5-d)pyriMidine-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.